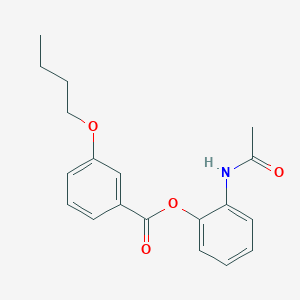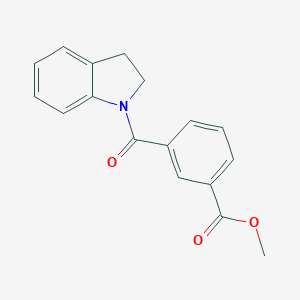![molecular formula C14H19N3O2S B250491 N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide, also known as IBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have several other biochemical and physiological effects. For instance, this compound has been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide in lab experiments is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide. One of the most promising directions is the development of this compound-based cancer therapies. Moreover, further studies are needed to investigate the potential applications of this compound in other fields, such as neuroprotection and inflammation. Additionally, studies are needed to optimize the synthesis method of this compound to improve its solubility and bioavailability. Overall, this compound is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for various scientific applications, including medicinal chemistry, drug discovery, and biochemistry. Its anti-cancer properties, anti-inflammatory properties, and neuroprotective properties make it a promising candidate for the development of new therapies. However, further research is needed to fully explore its potential and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide involves the reaction of 4-aminobenzenethiol with isobutyryl chloride, followed by the reaction of the resulting product with 3-aminopropionitrile. The final product, this compound, is obtained through the reaction of 3-aminopropionitrile with the intermediate product obtained from the first two reactions.
Applications De Recherche Scientifique
N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. Moreover, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the development of cancer.
Propriétés
Formule moléculaire |
C14H19N3O2S |
|---|---|
Poids moléculaire |
293.39 g/mol |
Nom IUPAC |
2-methyl-N-[[4-(propanoylamino)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C14H19N3O2S/c1-4-12(18)15-10-5-7-11(8-6-10)16-14(20)17-13(19)9(2)3/h5-9H,4H2,1-3H3,(H,15,18)(H2,16,17,19,20) |
Clé InChI |
ADDIYLJXOMRPLO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
